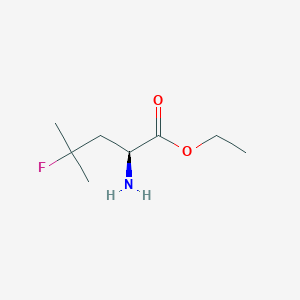

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate is a chiral compound with a specific stereochemistry, denoted by the (S) configuration. This compound is of interest due to its unique structural features, which include an amino group, a fluoro substituent, and an ester functional group. These features make it a valuable molecule in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the esterification of (S)-2-amino-4-fluoro-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of chiral catalysts or resolution techniques may also be employed to achieve the desired stereochemistry on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Pharmaceutical Industry

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate has been investigated for its potential therapeutic applications:

- Neurodegenerative Diseases : Research indicates its use in developing treatments for diseases such as Alzheimer's and Parkinson's due to its ability to modulate neurotransmitter systems .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, making it a candidate for pain management therapies .

Biochemical Research

The compound serves as a valuable tool in biochemical studies:

- Amino Acid Transport Studies : Its structural similarity to amino acids allows it to be used in studies focusing on amino acid transport mechanisms across cell membranes .

- Tracer Studies : Labeled versions of this compound (e.g., using fluorine-18) are utilized in PET imaging for tumor detection and characterization .

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in various industrial sectors:

- Surfactants : It is employed in formulating surfactants used in personal care products due to its emulsifying properties .

- Chemical Intermediates : The compound acts as an intermediate in synthesizing dyes, fragrances, and other organic compounds .

Case Study 1: Neurodegenerative Disease Treatment

A study explored the efficacy of this compound in modulating neuroprotective pathways. The results indicated significant improvements in cell viability under oxidative stress conditions, suggesting its potential as a neuroprotective agent.

Case Study 2: PET Imaging

Research involving (S)-[18F]FAMPe, a radiolabeled version of this compound, demonstrated enhanced tumor uptake in glioblastoma models. This study highlighted its effectiveness as a tracer for imaging brain tumors using PET technology .

Mécanisme D'action

The mechanism of action of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluoro substituent can enhance binding affinity through electronic effects. The ester group may undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-tert-butyl 2-amino-4-fluoro-4-methylpentanoate

- Methyl 2-amino-4-fluoro-4-methylpentanoate

Uniqueness

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate is unique due to its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its tert-butyl and methyl counterparts. The ethyl ester may also provide different pharmacokinetic properties, making it a valuable compound for specific applications.

Activité Biologique

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate is a compound derived from leucine, an essential amino acid known for its significant role in various biological processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H16FNO2

- Molecular Weight : 177.22 g/mol

- Structure : The compound features a fluorinated side chain, which influences its biological activity and interaction with biological targets.

This compound exhibits biological activity through several mechanisms:

- Transporter Interaction : It is recognized as a substrate for amino acid transport systems, particularly system L and system A transporters. These systems are crucial for the uptake of amino acids in various tissues, including tumors .

- Cell Signaling Pathways : The compound has been implicated in modulating various signaling pathways, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against various bacterial and viral pathogens .

In Vitro Studies

In vitro assays have demonstrated the following activities:

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell lines, with specific attention to its effects on leukemia and liver cancer cells. The IC50 values indicate significant cytotoxicity at certain concentrations, comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) .

| Cell Line | IC50 (µg/mL) | Comparison Drug |

|---|---|---|

| HL-60 (Leukemia) | 10 | 5-FU |

| BEL-7402 (Liver) | 15 | 5-FU |

Pharmacological Applications

- Antiviral Activity : Research indicates potential efficacy against various viruses, including HIV and influenza, suggesting a broad-spectrum antiviral profile .

- Immunomodulatory Effects : The compound may influence immune responses, possibly enhancing the activity of immune cells or modulating inflammatory pathways .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on HL-60 leukemia cells. The results showed significant cell death at concentrations as low as 10−4 mol/L, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Transport Mechanism Analysis

In another study involving small animal PET imaging, this compound was used as a tracer to assess its uptake in brain tumors. The results indicated higher uptake in tumor tissues compared to normal brain tissues, highlighting its potential as a diagnostic tool for tumor imaging .

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEBOMLXSMSDDI-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)(C)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(C)(C)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.